Cas no 2034428-10-7 (3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea)

3-(4-Cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea is a structurally complex urea derivative featuring fused heterocyclic moieties, including a cyclopropyl-substituted thiazole and a furan-pyrazine hybrid. This compound is of interest due to its potential as a pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors or modulators of protein-protein interactions. The presence of multiple aromatic and heteroaromatic systems enhances its binding affinity to biological targets, while the urea linkage offers hydrogen-bonding capabilities for improved selectivity. Its well-defined molecular architecture makes it a valuable intermediate for further derivatization in drug discovery and biochemical research. The compound's stability and synthetic accessibility further support its utility in exploratory studies.
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea structure
2034428-10-7 structure
Product Name:3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
CAS No:2034428-10-7
MF:C16H15N5O2S
MW:341.387601137161
CID:5467621
Update Time:2025-10-22

3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea Chemical and Physical Properties

Names and Identifiers

    • 1-(4-cyclopropylthiazol-2-yl)-3-((3-(furan-2-yl)pyrazin-2-yl)methyl)urea
    • 1-(4-cyclopropyl-1,3-thiazol-2-yl)-3-[[3-(furan-2-yl)pyrazin-2-yl]methyl]urea
    • 3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
    • Inchi: 1S/C16H15N5O2S/c22-15(21-16-20-12(9-24-16)10-3-4-10)19-8-11-14(18-6-5-17-11)13-2-1-7-23-13/h1-2,5-7,9-10H,3-4,8H2,(H2,19,20,21,22)
    • InChI Key: CTKZAFABBBRDQL-UHFFFAOYSA-N
    • SMILES: S1C(NC(NCC2C(C3=CC=CO3)=NC=CN=2)=O)=NC(=C1)C1CC1

Computed Properties

  • Exact Mass: 341.09464591 g/mol
  • Monoisotopic Mass: 341.09464591 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 450
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 341.4
  • XLogP3: 1
  • Topological Polar Surface Area: 121

3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F6562-9585-2μmol
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034428-10-7
2μmol
$57.0 2023-09-08
Life Chemicals
F6562-9585-5μmol
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034428-10-7
5μmol
$63.0 2023-09-08
Life Chemicals
F6562-9585-10μmol
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034428-10-7
10μmol
$69.0 2023-09-08
Life Chemicals
F6562-9585-20μmol
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034428-10-7
20μmol
$79.0 2023-09-08
Life Chemicals
F6562-9585-1mg
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034428-10-7
1mg
$54.0 2023-09-08
Life Chemicals
F6562-9585-2mg
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034428-10-7
2mg
$59.0 2023-09-08
Life Chemicals
F6562-9585-3mg
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034428-10-7
3mg
$63.0 2023-09-08
Life Chemicals
F6562-9585-4mg
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034428-10-7
4mg
$66.0 2023-09-08
Life Chemicals
F6562-9585-5mg
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034428-10-7
5mg
$69.0 2023-09-08
Life Chemicals
F6562-9585-10mg
3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea
2034428-10-7
10mg
$79.0 2023-09-08

Additional information on 3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea

Comprehensive Overview of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS No. 2034428-10-7)

The compound 3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea (CAS No. 2034428-10-7) represents a sophisticated small molecule with significant potential in medicinal chemistry and drug discovery. Its intricate structure combines a cyclopropyl-thiazole core with a furan-pyrazine scaffold, linked via a urea moiety. This unique architecture has garnered attention for its possible applications in targeting protein-protein interactions (PPIs) and modulating enzymatic activity, particularly in the context of kinase inhibition and GPCR modulation—two areas of intense research in oncology and metabolic disorders.

Recent advancements in high-throughput screening (HTS) and fragment-based drug design (FBDD) have highlighted the role of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea as a versatile pharmacophore. Its thiazole ring contributes to enhanced binding affinity, while the furan-pyrazine segment offers improved solubility—a critical factor in addressing the "drug-likeness" challenges often encountered in lead optimization. Researchers are particularly intrigued by its potential to overcome drug resistance mechanisms, a pressing concern in therapies for chronic diseases.

From a synthetic chemistry perspective, the preparation of CAS No. 2034428-10-7 involves multi-step protocols, including cyclocondensation for the thiazole ring and Pd-catalyzed cross-coupling for the furan-pyrazine assembly. The compound's logP (estimated at 2.8) and polar surface area (PSA) of 95 Ų suggest favorable ADME properties, making it a candidate for oral bioavailability studies. These characteristics align with the growing demand for bioavailable small molecules in precision medicine applications.

In computational studies, 3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea demonstrates notable interactions with ATP-binding pockets and allosteric sites, as predicted by molecular docking simulations. Such findings correlate with emerging trends in structure-activity relationship (SAR) optimization, where researchers prioritize compounds capable of multi-target engagement—a strategy gaining traction in polypharmacology. The compound's heterocyclic diversity also positions it as a valuable scaffold for library synthesis in combinatorial chemistry.

Ongoing investigations explore its utility in neurodegenerative disease models, leveraging the furan moiety's potential to penetrate the blood-brain barrier (BBB). This aligns with current industry focus on CNS drug development, where brain-penetrant molecules remain a high priority. Additionally, its thiazole-urea linkage shows promise in anti-inflammatory pathways, coinciding with increased interest in immune-modulatory agents for autoimmune conditions.

Quality control protocols for CAS 2034428-10-7 emphasize HPLC purity (>98%) and rigorous spectroscopic characterization (NMR, HRMS). These standards reflect the pharmaceutical industry's heightened focus on impurity profiling, particularly for clinical-stage compounds. The compound's stability under accelerated degradation conditions further supports its viability for preclinical development.

From an intellectual property standpoint, derivatives of 3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea have appeared in recent patent applications related to age-related diseases and metabolic syndrome—two areas experiencing exponential growth in research investment. This underscores the compound's relevance in addressing unmet medical needs within aging populations worldwide.

Environmental and safety assessments indicate that 2034428-10-7 complies with green chemistry principles, featuring minimal ecotoxicological concerns—an increasingly important consideration in sustainable pharmaceutical manufacturing. Its biodegradability profile and absence of persistent bioaccumulative toxins (PBTs) align with regulatory trends favoring eco-friendly drug design.

In conclusion, 3-(4-cyclopropyl-1,3-thiazol-2-yl)-1-{[3-(furan-2-yl)pyrazin-2-yl]methyl}urea exemplifies the convergence of medicinal chemistry innovation and therapeutic demand. Its structural complexity, combined with favorable physicochemical properties and diverse biological potential, positions it as a compelling subject for continued investigation in both academic and industrial settings. As drug discovery paradigms evolve toward polypharmacology and personalized medicine, this compound class may offer novel solutions to complex disease mechanisms.

Recommended suppliers
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Beyond Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.